molecular formula C16H17N3O2 B2925935 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1428363-11-4

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Katalognummer B2925935
CAS-Nummer: 1428363-11-4
Molekulargewicht: 283.331
InChI-Schlüssel: TWIADWQBEUPKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a pyrazolo[5,1-b][1,3]oxazin ring and a dihydroisoquinoline ring. Pyrazolo[5,1-b][1,3]oxazin is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Dihydroisoquinoline is another type of heterocyclic compound that is often found in various natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazin ring and the dihydroisoquinoline ring in separate steps, followed by a coupling reaction . The exact methods would depend on the specific substituents on these rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These rings would likely impart specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents on the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These could include various addition, substitution, or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

  • The study by Zaki, El-Dean, and Radwan (2014) outlines the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting a versatile synthetic route that could be applicable to the synthesis of compounds with similar structural motifs (Zaki, El-Dean, & Radwan, 2014).
  • Mojzych et al. (2007) discussed the synthesis and structure of compounds as intermediates for the construction of valuable precursors like 2-acylpyridines and 3-acyl-5,6,7,8-tetrahydroisoquinolines, which might offer insight into the synthetic utility of the compound (Mojzych et al., 2007).

Potential Pharmacological Activity

  • A study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives revealed antimicrobial activity, indicating the potential for structurally related compounds to possess biological activities (Habib, Hassan, & El‐Mekabaty, 2013).
  • Shim et al. (2002) detailed the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, suggesting that compounds with similar structures could have significant receptor binding properties and potential as pharmacological agents (Shim et al., 2002).

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological targets. This could involve interactions with various enzymes, receptors, or other proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions .

Zukünftige Richtungen

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications . This could involve exploring its potential uses in pharmaceuticals, materials science, or other fields .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(14-10-17-19-7-3-9-21-16(14)19)18-8-6-12-4-1-2-5-13(12)11-18/h1-2,4-5,10H,3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIADWQBEUPKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.